Home > Products > Screening Compounds P27245 > N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide -

N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide

Catalog Number: EVT-3579458
CAS Number:
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SB-277011A involves a multi-step process that utilizes a variety of reagents and reaction conditions. [] The specific details of the synthesis are beyond the scope of this analysis, but a general overview can be found in the cited research paper. []

Molecular Structure Analysis

SB-277011A consists of a 1,2,3,4-tetrahydroisoquinoline moiety linked to a cyclohexyl ring, which is further connected to a quinolinecarboxamide group. [] The trans configuration of the cyclohexyl substituent is crucial for its pharmacological activity. []

Mechanism of Action

SB-277011A functions as a selective dopamine D3 receptor antagonist. [, , ] It binds to the dopamine D3 receptor, preventing the binding of endogenous ligands like dopamine. [, ] This antagonistic action at the D3 receptor is believed to underlie its effects on various physiological processes and behaviors. [, ]

Applications
  • Investigating the role of dopamine D3 receptors in cognition and attention: Studies have demonstrated that SB-277011A enhances learning and memory in rodent models, suggesting a potential role for dopamine D3 receptor antagonists in treating cognitive deficits. []
  • Exploring the therapeutic potential of D3 receptor antagonists in addiction: Research indicates that SB-277011A attenuates the rewarding effects of cocaine in animal models, suggesting a possible therapeutic benefit in treating drug addiction. [, ]
  • Studying the role of dopamine D3 receptors in movement disorders: SB-277011A has been used in animal models to investigate the role of dopamine D3 receptors in movement disorders, such as Parkinson’s disease. []
  • Examining the involvement of D3 receptors in schizophrenia and other psychiatric disorders: SB-277011A has been utilized to investigate the potential contribution of dopamine D3 receptors in the pathophysiology of schizophrenia and other psychiatric disorders characterized by cognitive impairments and motivational deficits. []

trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

  • Compound Description: SB-277011 is a potent and selective dopamine D3 receptor antagonist with high oral bioavailability and brain penetration in rats. [] It has shown promise as a potential antipsychotic therapy without the serious side effects of currently available drugs. [] Studies have shown that SB-277011 can increase extracellular levels of acetylcholine in the medial prefrontal cortex of rats and modify brain tissue levels of acetylcholine and choline. [, ] It has also demonstrated cognition-enhancing and hyperactivity-dampening effects in animal models, suggesting potential as a novel treatment approach for cognitive deficits and hyperactivity syndromes. [, ]

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a known potent and selective 5-HT1A receptor antagonist. [] Researchers have explored bridgehead iodinated analogues of WAY-100635 as potential SPECT ligands for the 5-HT1A receptor. [] These analogues aimed to maintain the binding affinity while introducing a radioactive iodine atom for imaging purposes.

Properties

Product Name

N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C23H24N2O2/c1-27-18-13-11-16(12-14-18)22-15-20(19-9-5-6-10-21(19)25-22)23(26)24-17-7-3-2-4-8-17/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,26)

InChI Key

NSVBWAUSPNLLPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.